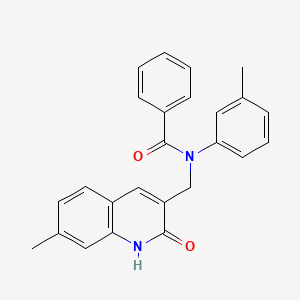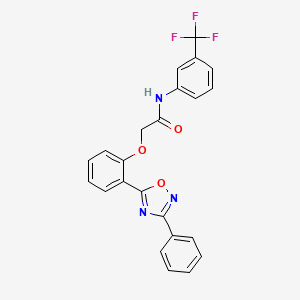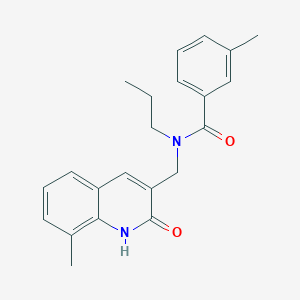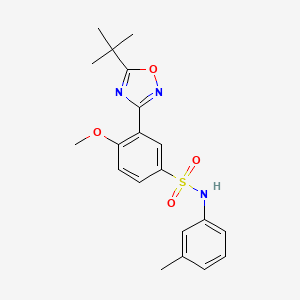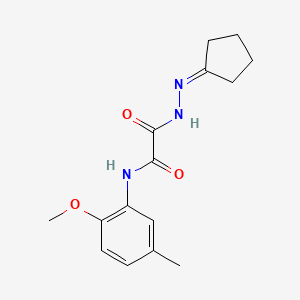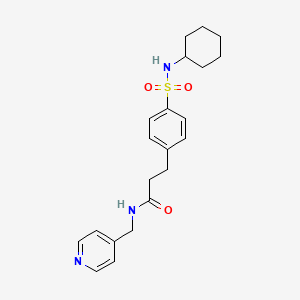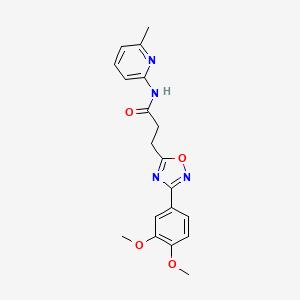
N-(2-isopropylphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-isopropylphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, commonly known as IPA-3, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. IPA-3 was first identified as an inhibitor of the Rho GTPase Rac1, which is involved in a variety of cellular processes, including cell migration, proliferation, and survival. Since then, IPA-3 has been shown to have a wide range of effects on cellular signaling pathways and has been investigated for its potential in treating various diseases.
作用机制
IPA-3 exerts its effects by inhibiting the activity of Rac1, a member of the Rho family of GTPases. Rac1 is involved in a variety of cellular processes, including cytoskeletal rearrangement, cell migration, and cell proliferation. By inhibiting Rac1, IPA-3 can affect these cellular processes and has been shown to have a wide range of effects on cellular signaling pathways.
Biochemical and Physiological Effects:
IPA-3 has been shown to have a variety of biochemical and physiological effects. In cancer cells, IPA-3 has been shown to inhibit cell growth and induce apoptosis. Additionally, IPA-3 has been shown to reduce the migration and invasion of cancer cells. In animal models of neurological disorders, IPA-3 has been shown to have neuroprotective effects and improve cognitive function.
实验室实验的优点和局限性
One advantage of IPA-3 is its specificity for Rac1, which allows for targeted inhibition of this signaling pathway. Additionally, IPA-3 has been shown to have low toxicity in animal models, which is important for its potential use as a therapeutic agent. However, one limitation of IPA-3 is its relatively low solubility, which can make it difficult to use in certain experimental conditions.
未来方向
There are several potential future directions for research on IPA-3. One area of research could focus on identifying additional therapeutic applications for IPA-3, particularly in diseases such as cancer and neurological disorders. Additionally, research could focus on identifying potential combination therapies with IPA-3 to enhance its efficacy. Finally, research could focus on developing more efficient synthesis methods for IPA-3 to improve its yield and purity.
合成方法
The synthesis of IPA-3 involves several steps, including the reaction of 2-isopropylphenylamine with 3-nitrobenzyl bromide to form 2-(3-nitrophenyl)isopropylamine. This intermediate is then reacted with 3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol in the presence of a base to form the final product, IPA-3. The synthesis of IPA-3 has been optimized over the years to improve the yield and purity of the final product.
科学研究应用
IPA-3 has been extensively studied for its potential therapeutic applications in various diseases. One area of research has focused on the role of IPA-3 in cancer treatment. IPA-3 has been shown to inhibit the growth and migration of cancer cells in vitro and in vivo. Additionally, IPA-3 has been investigated for its potential to enhance the efficacy of chemotherapy drugs.
IPA-3 has also been studied for its potential in treating neurological disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and traumatic brain injury. Additionally, IPA-3 has been investigated for its potential in treating Alzheimer's disease, as it has been shown to reduce amyloid-beta-induced neurotoxicity.
属性
IUPAC Name |
2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(2-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-17(2)21-13-6-7-14-22(21)26-23(29)16-30-20-12-8-11-19(15-20)25-27-24(28-31-25)18-9-4-3-5-10-18/h3-15,17H,16H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEWSXXWEZKPIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)COC2=CC=CC(=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

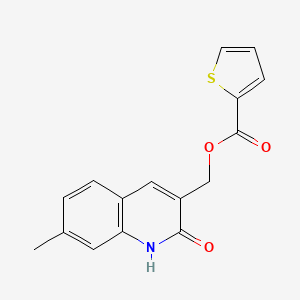

![3-(4-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692384.png)
